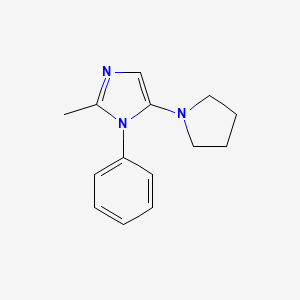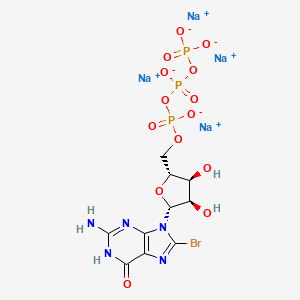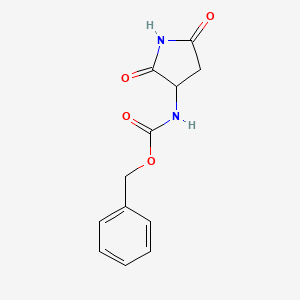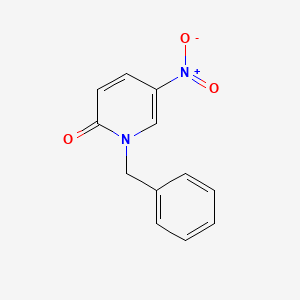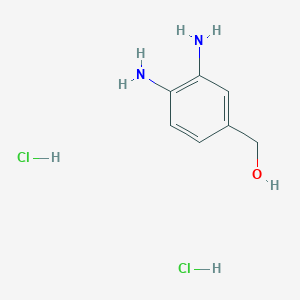
3,4-Diaminobenzyl alcohol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diaminobenzyl alcohol dihydrochloride is a chemical compound with the molecular formula C7H10N2O·2HCl. It is characterized by the presence of two amino groups (-NH2) and a hydroxymethyl group (-CH2OH) attached to a benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobenzyl alcohol dihydrochloride typically involves the reduction of 3,4-diaminobenzoic acid. The reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction mixture is then hydrolyzed to yield the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent reactions to introduce the amino and hydroxymethyl groups. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzyl alcohol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield 3,4-diaminobenzoic acid.
Reduction: Reduction reactions can produce 3,4-diaminobenzyl alcohol.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
3,4-Diaminobenzyl alcohol dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. Additionally, it serves as a building block in the preparation of complex molecules used in medicinal chemistry and materials science.
Mechanism of Action
3,4-Diaminobenzyl alcohol dihydrochloride is similar to other compounds such as 3,5-diaminobenzyl alcohol dihydrochloride and 2,5-diaminophenol dihydrochloride. its unique structure and reactivity profile set it apart from these compounds. The presence of the hydroxymethyl group in this compound allows for different chemical transformations and applications compared to its analogs.
Comparison with Similar Compounds
3,5-Diaminobenzyl alcohol dihydrochloride
2,5-Diaminophenol dihydrochloride
4-Hydroxy-1,3-phenylenediammonium dichloride
Properties
Molecular Formula |
C7H12Cl2N2O |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
(3,4-diaminophenyl)methanol;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6-2-1-5(4-10)3-7(6)9;;/h1-3,10H,4,8-9H2;2*1H |
InChI Key |
FEEVEFUWQDGMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


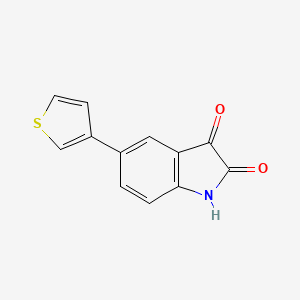
![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
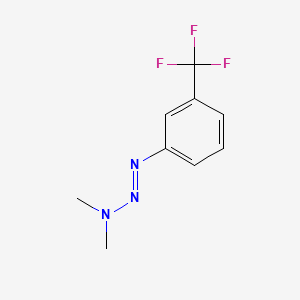
![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)
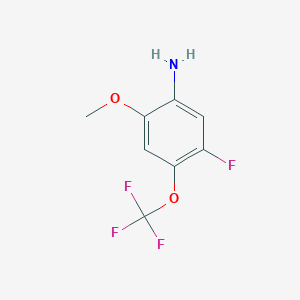
![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
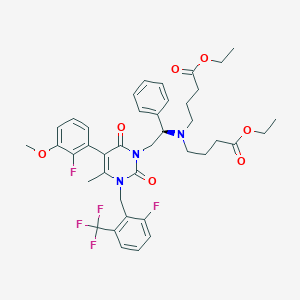
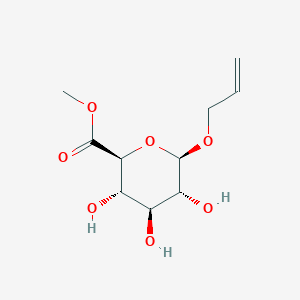
![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
